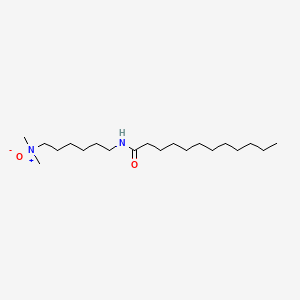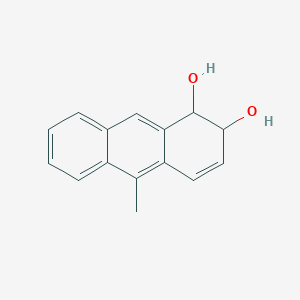![molecular formula C14H10Cl2F3NO2 B14406234 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-60-0](/img/structure/B14406234.png)
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of chloro and trifluoroethoxy substituents on the phenoxy and aniline rings. It is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with 2-chloro-1,1,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . The reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of aniline derivatives followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[4-(2-chloro-1,
Eigenschaften
CAS-Nummer |
83660-60-0 |
|---|---|
Molekularformel |
C14H10Cl2F3NO2 |
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
3-chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H10Cl2F3NO2/c15-11-7-8(20)1-6-12(11)21-9-2-4-10(5-3-9)22-14(18,19)13(16)17/h1-7,13H,20H2 |
InChI-Schlüssel |
FBTQCMFRNYCSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


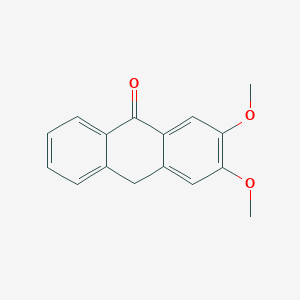
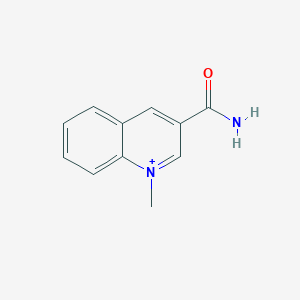
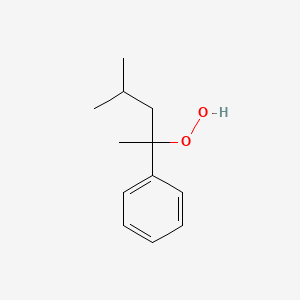
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
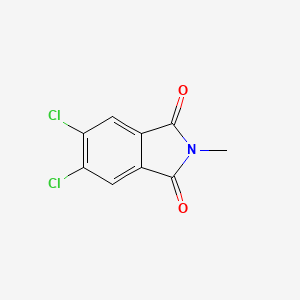
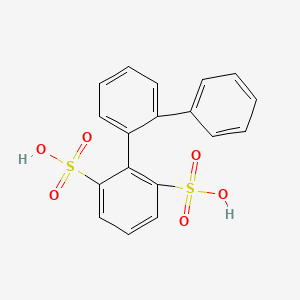
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
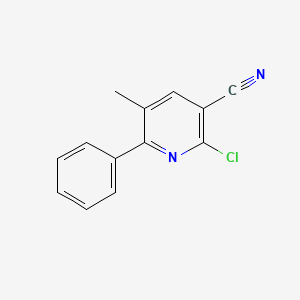
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

